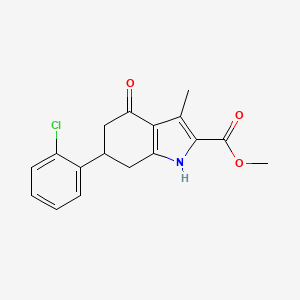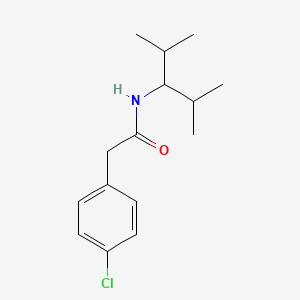![molecular formula C22H26N2O4 B4435220 7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4435220.png)
7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
Descripción general
Descripción
7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities. In 5]decan-6-one.
Aplicaciones Científicas De Investigación
7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in various scientific research applications. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has also been studied for its potential use as a catalyst in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one have been studied extensively. It has been found to possess potent antimicrobial activity against various bacterial and fungal strains. In addition, it has also been shown to exhibit significant antitumor activity in vitro and in vivo, indicating its potential use as a chemotherapeutic agent. Moreover, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. In addition, its spirocyclic structure makes it a unique compound that can be used as a scaffold for the design of novel drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one. One possible direction is to explore its potential use as a chemotherapeutic agent for the treatment of various cancers. Another direction is to investigate its mechanism of action in more detail, which could provide insights into its biological activities. Moreover, further studies could be conducted to optimize the synthesis method and improve the solubility of the compound, which could facilitate its use in various scientific research applications.
Propiedades
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-(3-methylfuran-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-7-12-28-19(16)20(25)24-11-9-22(15-24)8-4-10-23(21(22)26)14-17-5-3-6-18(13-17)27-2/h3,5-7,12-13H,4,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCBEFSFFPNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435152.png)
![3-amino-N-cyclopropyl-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435153.png)
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)leucine](/img/structure/B4435155.png)

![N-allyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435165.png)
![2-allyl-5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4435169.png)
![1-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone sulfate](/img/structure/B4435171.png)

![4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4435183.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435190.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4435202.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4435208.png)